
MRTX849
Overview
Description
Preparation Methods
The synthesis of MRTX849 involves a concise, transition-metal-free, and protecting-group-free approach. This new, five-step, chromatography-free synthesis from readily available starting materials obviates the need for palladium catalysis and protecting group manipulations, significantly improving the efficiency of the process with a 45% overall yield .
Chemical Reactions Analysis
MRTX849 undergoes various chemical reactions, including covalent binding to the KRASG12C protein. It irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate-bound state . This covalent inhibition is achieved through the formation of a covalent bond with cysteine 12 in the KRASG12C protein . The major product formed from this reaction is the inactive KRASG12C protein complex.
Scientific Research Applications
Tumor Types and Responses
MRTX849 has been evaluated primarily in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Clinical trials have reported objective responses in patients with these cancers:
- Non-Small Cell Lung Cancer (NSCLC) : In a Phase 1/2 trial, this compound exhibited clinical activity with tumor shrinkage observed in patients who had previously undergone multiple lines of therapy .
- Colorectal Cancer (CRC) : Similar efficacy was noted in CRC patients with KRAS G12C mutations, where this compound demonstrated significant antitumor activity .
Case Studies
- Patient with Stage 4 Lung Adenocarcinoma : A patient who had exhausted multiple treatment options showed a partial response to this compound, indicating its potential effectiveness even in heavily pre-treated populations.
- Metastatic Colorectal Cancer : Another case involved a patient with progressive disease who also exhibited a partial response following treatment with this compound .
Pharmacodynamics and Resistance Mechanisms
Pharmacodynamic studies have revealed that while this compound is broadly effective, resistance mechanisms can limit its efficacy. These include:
- Feedback activation of receptor tyrosine kinases (RTKs).
- Genetic alterations that bypass KRAS dependence.
- Dysregulation of cell cycle pathways .
To counteract these resistance mechanisms, combination therapies are being explored. For instance, combining this compound with agents targeting RTKs or mTOR has shown enhanced tumor regression in preclinical models .
Ongoing Clinical Trials
Several ongoing clinical trials are investigating the efficacy of this compound in combination with other therapies:
- Phase 3 Study : Evaluating this compound combined with cetuximab versus standard chemotherapy in advanced CRC patients who have progressed after first-line therapy .
- Phase 2 Study : Assessing the combination of this compound and pembrolizumab in advanced NSCLC patients to determine synergistic effects and safety profiles .
Data Summary Table
Mechanism of Action
MRTX849 exerts its effects by covalently binding to the KRASG12C protein, locking it in its inactive state. This inhibition prevents the activation of the mitogen-activated protein kinase (MAPK) pathway and intracellular signal transduction, which are crucial for cell growth and proliferation . Additionally, this compound inhibits P-glycoprotein 1 (P-gp)-mediated efflux, allowing it to achieve appreciable drug levels in cerebrospinal fluid .
Comparison with Similar Compounds
MRTX849 is unique in its high selectivity and covalent binding to the KRASG12C mutation. Similar compounds include sotorasib (AMG510), which also targets the KRASG12C mutation . this compound has been optimized for desirable properties, including high oral bioavailability and long half-life, making it a potent and effective treatment option .
Biological Activity
MRTX849, also known as adagrasib, is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and effects on the tumor microenvironment.
This compound operates by binding covalently to the cysteine residue at position 12 of the KRAS G12C protein. This binding stabilizes the inactive GDP-bound form of KRAS, thereby inhibiting its downstream signaling pathways that promote tumor growth and survival. The selectivity of this compound for KRAS G12C is significant, as it demonstrates minimal activity against other KRAS mutations or wild-type KRAS.
Key Findings on Mechanism:
- Covalent Binding : this compound shows a higher affinity for the GDP-bound state of KRAS G12C compared to its GTP-bound form, leading to effective inhibition of KRAS-dependent signaling pathways .
- Cell Viability : In vitro studies revealed that this compound effectively reduced cell viability across various KRAS G12C-mutant cell lines, with IC50 values typically below 100 nM .
Efficacy in Preclinical Models
This compound has been extensively tested in both in vitro and in vivo models. Studies indicate that it not only inhibits tumor growth but also alters the immune landscape within tumors.
In Vitro Studies:
- Cell Lines Tested : A panel of 17 KRAS G12C-mutant cell lines was evaluated, showing a wide range of sensitivity to this compound, with most exhibiting IC50 values below 100 nM .
- Signal Transduction : The compound demonstrated varied effects on key signaling proteins such as ERK and S6, indicating that complete inhibition of these pathways may be necessary for optimal anti-tumor activity .
In Vivo Studies:
- Tumor Regression : In mouse models bearing KRAS G12C-mutant tumors, treatment with this compound resulted in significant tumor regression. Notably, when combined with immune checkpoint inhibitors (e.g., anti-PD-1), durable complete responses were observed .
- Immune Microenvironment Modulation : this compound reduced immunosuppressive myeloid-derived suppressor cells while enhancing the presence of effector T cells and macrophages, suggesting a reconditioning of the tumor immune environment .
Clinical Activity
This compound has shown promising results in clinical trials involving patients with advanced solid tumors harboring the KRAS G12C mutation.
Clinical Trial Data:
- KRYSTAL-1 Study : In this ongoing trial, this compound demonstrated an overall response rate (ORR) of approximately 43% in patients with NSCLC and colorectal cancer who had received prior therapies. The median progression-free survival (PFS) was reported at 6.9 months .
- Patient Case Studies : Notable patient responses included partial responses in individuals with stage 4 lung adenocarcinoma and metastatic colorectal cancer after multiple lines of therapy .
Safety Profile
The safety profile of this compound has been characterized as acceptable, with common adverse events including nausea, diarrhea, and fatigue. Serious adverse events were rare but included liver enzyme elevations.
Summary Table of Key Findings
Study Type | Key Findings |
---|---|
In Vitro | IC50 < 100 nM for most KRAS G12C-mutant cell lines |
In Vivo | Significant tumor regression; immune modulation observed |
Clinical Trials | ORR ~43%; median PFS ~6.9 months |
Safety Profile | Common AEs: nausea, diarrhea; rare serious AEs |
Q & A
Basic Research Questions
Q. What is the mechanism of action of MRTX849 in targeting KRASG12C mutations?
this compound is a covalent, mutant-selective inhibitor that binds irreversibly to cysteine 12 in the GDP-bound state of KRASG12C. This interaction traps KRAS in its inactive conformation, preventing GTP loading and downstream signaling (e.g., MAPK/ERK pathway). Structural studies reveal hydrogen bonds between the cyanomethyl group and Gly10, as well as interactions between the pyrrolidine moiety and Glu62, stabilizing the inactive state .
Q. How does this compound achieve selectivity for KRASG12C over wild-type KRAS?
The inhibitor exploits a unique hydrophobic pocket adjacent to cysteine 12 in the mutant protein. This pocket is absent in wild-type KRAS due to steric hindrance from glycine residues. This compound’s 8-chloronaphthyl group fills this pocket, enabling covalent modification only in the G12C variant .
Q. What preclinical models demonstrate this compound’s efficacy?
In 26 KRASG12C-positive xenograft models (cell line- and patient-derived), this compound induced tumor regression in 65% (17/26) of cases. Dose-dependent inhibition of ERK phosphorylation (IC50: ~70 nM in H358 lung cells) and antiproliferative effects were observed .
Q. What safety profile has been reported in early-phase clinical trials?
Phase I trials (e.g., KRYSTAL-1) showed acceptable toxicity in advanced solid tumors, with common adverse events including nausea, diarrhea, and fatigue. Dose-limiting toxicities were manageable, supporting further clinical evaluation .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound resistance mechanisms?
Pharmacogenomic profiling identifies resistance drivers such as RTK activation (e.g., EGFR, HER2), cell-cycle dysregulation, and KRAS nucleotide cycling. Methodologically, combining this compound with RTK inhibitors or mTOR/CDK4/6 inhibitors in xenograft models can reverse resistance. Co-administration with cetuximab (EGFR inhibitor) is being tested in Phase III trials (e.g., KRYSTAL-10) .
Q. What computational approaches optimize this compound’s pharmaceutical formulation?
A novel impurity rejection model incorporates solvent selection, lattice substitution, and doping levels to guide crystallization. For this compound, solvation free energy (rather than lattice effects) dominated impurity rejection. Optimal solvents (e.g., ethanol/water mixtures) were validated experimentally to minimize impurities like Imp-1 and Imp-2 .
Q. How should pharmacokinetic (PK) studies of this compound be designed?
A validated HPLC-MS/MS method quantifies this compound in plasma with a detection limit of 0.02 ng/mL. Key parameters include:
- Column : C18 reversed-phase (50 × 2.1 mm, 3.5 μm).
- Calibration range : 0.05–200 ng/mL (R² > 0.99).
- Sample volume : 20 μL plasma. This method supports PK studies in preclinical/clinical settings, revealing dose-dependent exposure and half-life .
Q. What strategies enhance this compound’s efficacy in combination therapies?
Preclinical data suggest synergy with:
- Cetuximab : Overcomes EGFR-mediated feedback activation in colorectal cancer.
- Palbociclib : Targets cell-cycle dysregulation in KRASG12C models. Clinical trials (e.g., KRYSTAL-1) use adaptive trial designs with biomarker-driven cohorts to evaluate combinations .
Q. How do structural modifications of this compound analogs impact potency?
Structure-activity relationship (SAR) studies show that replacing the naphthyl ring with bulkier groups improves solubility without compromising covalent binding. For example, the alkyne-containing probe this compound analog 24 retains target engagement and enables click chemistry applications .
Q. What methodologies validate KRASG12C target engagement in vivo?
Properties
IUPAC Name |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUGDMSUDYLHU-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35ClFN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336759 | |
Record name | Adagrasib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity. | |
Record name | Adagrasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2326521-71-3 | |
Record name | Adagrasib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adagrasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adagrasib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADAGRASIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
From > 262 mg/mL to < 0.010 mg/mL | |
Record name | Adagrasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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